molecular formula C9H9ClO2 B6614973 2-(5-chloro-2-methylphenyl)acetic acid CAS No. 1000565-98-9

2-(5-chloro-2-methylphenyl)acetic acid

Cat. No.: B6614973
CAS No.: 1000565-98-9
M. Wt: 184.62 g/mol
InChI Key: RPVQNIKMAQPROX-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol It is a carboxylic acid derivative characterized by the presence of a chloro and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-2-methylphenyl)acetic acid typically involves the chlorination of 2-methylphenylacetic acid. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of advanced purification techniques, including recrystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(5-Chloro-2-methylphenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVQNIKMAQPROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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